molecular formula C25H40O4 B12766107 Allopregnane-3alpha,20alpha-diol diacetate CAS No. 6003-18-5

Allopregnane-3alpha,20alpha-diol diacetate

Cat. No.: B12766107
CAS No.: 6003-18-5
M. Wt: 404.6 g/mol
InChI Key: VDZDKQBSTYNFGG-GESQZIMISA-N
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Description

Allopregnane-3alpha,20alpha-diol diacetate is a synthetic derivative of allopregnanediol, a naturally occurring steroid It is characterized by the presence of two acetate groups attached to the 3alpha and 20alpha positions of the pregnane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allopregnane-3alpha,20alpha-diol diacetate typically involves the acetylation of allopregnanediol. The reaction is carried out by treating allopregnanediol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually include a temperature range of 0-5°C to ensure selective acetylation at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Allopregnane-3alpha,20alpha-diol diacetate undergoes various chemical reactions, including:

    Hydrolysis: The acetate groups can be hydrolyzed to yield allopregnanediol.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Allopregnanediol.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Various alcohol derivatives.

Scientific Research Applications

Allopregnane-3alpha,20alpha-diol diacetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of allopregnane-3alpha,20alpha-diol diacetate involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to influence steroid hormone biosynthesis and metabolism.

Comparison with Similar Compounds

Allopregnane-3alpha,20alpha-diol diacetate can be compared with other similar compounds such as:

    Allopregnanediol: The parent compound without acetate groups.

    Pregnanediol: A similar steroid with different hydroxylation patterns.

    Pregnane-3,20-diol: Another derivative with different stereochemistry.

Uniqueness

This compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

6003-18-5

Molecular Formula

C25H40O4

Molecular Weight

404.6 g/mol

IUPAC Name

[(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-acetyloxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18-,19+,20-,21+,22-,23-,24-,25+/m0/s1

InChI Key

VDZDKQBSTYNFGG-GESQZIMISA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C)OC(=O)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C

Origin of Product

United States

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